5-bromo-N-(2,4-dichlorophenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2,4-dichlorophenyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and furan functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,4-dichlorophenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Amidation: The reaction of the brominated furan with 2,4-dichloroaniline to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amidation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,4-dichlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation can lead to furan ring cleavage products.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-(2,4-dichlorophenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used
Properties
Molecular Formula |
C11H6BrCl2NO2 |
---|---|
Molecular Weight |
334.98 g/mol |
IUPAC Name |
5-bromo-N-(2,4-dichlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H6BrCl2NO2/c12-10-4-3-9(17-10)11(16)15-8-2-1-6(13)5-7(8)14/h1-5H,(H,15,16) |
InChI Key |
WLGDEQDNCRILHR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)Br |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)Br |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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